molecular formula C11H8FNO3 B11885809 methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate CAS No. 425638-75-1

methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B11885809
CAS No.: 425638-75-1
M. Wt: 221.18 g/mol
InChI Key: YIMCVNGEHKSRTB-UHFFFAOYSA-N
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Description

Methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position of the indole ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate typically involves the following steps:

    Starting Material: The synthesis begins with 7-fluoro-1H-indole.

    Acylation: The indole derivative undergoes acylation with oxalyl chloride to form 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetyl chloride.

    Esterification: The resulting acyl chloride is then esterified with methanol to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorine atom on the indole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    7-Fluoro-1H-indole: A precursor in the synthesis of methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate.

    Methyl 2-(1H-indol-3-yl)-2-oxoacetate: A non-fluorinated analogue with similar chemical properties but potentially different biological activities.

    2-(7-Fluoro-1H-indol-3-yl)acetic acid: A related compound with a carboxylic acid group instead of an ester group.

Uniqueness: The presence of the fluorine atom at the 7th position of the indole ring in this compound distinguishes it from other similar compounds. This fluorine substitution enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

CAS No.

425638-75-1

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)10(14)7-5-13-9-6(7)3-2-4-8(9)12/h2-5,13H,1H3

InChI Key

YIMCVNGEHKSRTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CC=C2F

Origin of Product

United States

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